Organic Chemistry, Materials Science
Beyond flexible displays, 5-Fluorononane-1,9-diamine may find applications in other areas, such as:
Functional Polymers: Due to its fluorine content, it could contribute to the design of functional polymers with specific properties.
Catalysis: Fluorinated diamines may serve as ligands in catalytic reactions.
Materials with Enhanced Thermal Stability: Incorporating fluorine can enhance thermal stability in various materials.
5-Fluorononane-1,9-diamine: holds promise for innovative applications in materials science and beyond. Researchers continue to explore its potential in diverse fields.
For more details, refer to the research article by Hager et al .
5-Fluorononane-1,9-diamine first gained attention in the early 2020s as part of efforts to expand the library of fluorinated aliphatic compounds. Its synthesis, initially reported in patent literature, involved reductive amination of fluorinated ketones or alkylation of primary amines with fluorinated alkyl halides. Early work focused on optimizing reaction conditions to achieve high yields, with particular emphasis on controlling stereochemistry and minimizing side reactions such as defluorination. By 2024, improved catalytic methods enabled gram-scale production, facilitating broader experimental applications in materials science.
The compound’s development parallels advancements in fluoroorganic chemistry, where researchers sought to combine the electronic effects of fluorine with the structural versatility of aliphatic diamines. Unlike aromatic fluorinated amines, its linear hydrocarbon chain allows for unique conformational flexibility while maintaining the electron-withdrawing influence of fluorine.
The fluorine atom at the C5 position induces three critical effects:
These properties make the compound valuable for designing fluorinated polymers and coordination complexes where controlled reactivity and stability are paramount. For example, in polyamide synthesis, the fluorine moiety reduces interchain charge transfer interactions, potentially enhancing optical clarity in polymeric materials.
Among aliphatic diamines, 5-Fluorononane-1,9-diamine occupies a niche between short-chain diamines like 1,5-diaminopentane and longer hydrocarbon analogs. Key comparative features include:
| Property | 5-Fluorononane-1,9-diamine | 1,5-Diaminopentane |
|---|---|---|
| Chain Length | C9 | C5 |
| Fluorine Content | 1 F atom | None |
| Molecular Weight | 176.27 g/mol | 102.18 g/mol |
| Solubility | Moderate in polar solvents | High in polar solvents |
The extended hydrocarbon chain improves lipophilicity relative to shorter diamines, expanding utility in hydrophobic matrix formulations. However, the fluorine atom introduces dipole-dipole interactions that moderate solubility in nonpolar media.
Recent studies (2023–2025) have explored three primary applications:
Ongoing challenges include optimizing synthetic routes for enantiomeric purity and scaling production economically. Advances in flow chemistry and catalytic amination are expected to address these limitations.
The traditional synthesis of 5-fluoro-1,9-diaminononane involves a two-step nucleophilic substitution process starting from nonane-1,9-diamine. In the first stage, the central carbon (C5) undergoes fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dimethylformamide (DMF) at 80°C for 12–18 hours . This electrophilic fluorination agent provides superior selectivity compared to hydrogen fluoride derivatives, achieving 65–70% conversion rates. The reaction mechanism proceeds through a [F⁺] transfer to the deprotonated amine intermediate, followed by rearomatization.
A representative protocol involves:
Table 1: Conventional Synthesis Parameters
| Parameter | Specification |
|---|---|
| Fluorinating Agent | Selectfluor® (1.2 eq) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12–18 hours |
| Yield | 65–70% |
The crude product requires purification via silica gel chromatography (ethyl acetate/hexane, 1:4) to remove unreacted starting material and bis-fluorinated byproducts .
Recent advances employ asymmetric catalysis to improve enantiomeric excess (ee) in fluorinated diamine synthesis. A 2023 study demonstrated that chiral phosphoric acids (e.g., TRIP) catalyze the fluorination of prochiral diamine precursors with up to 88% ee [3]. This method uses 2,2,2-trifluorodiazoethane as a fluorine source under mild conditions (25°C, 6 hours), achieving 72% isolated yield. Microwave-assisted synthesis reduces reaction times to 30–45 minutes while maintaining 68–70% yield through controlled dielectric heating .
Regiocontrol remains challenging due to the nine-carbon chain's multiple reactive sites. Three strategies dominate:
Chromatographic methods remain standard, but crystallization optimization enhances scalability:
Table 2: Purification Performance Comparison
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | 98.5 | 82 |
| Ethanol-Water Crystallization | 99.1 | 75 |
| Centrifugal Partition Chromatography | 99.3 | 88 [3] |
Crystallization from ethanol/water (3:1) at −20°C produces needle-like crystals suitable for X-ray analysis, confirming the C5 fluorination pattern .
Industrial production faces three key challenges:
Sustainable synthesis innovations include: